

Spectroscopic and Experimental Profile of 4E-Deacetylchromolaenide 4'-O-acetate: A Technical Overview

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Compound of Interest

Compound Name: 4E-Deacetylchromolaenide 4'-O-acetate

Cat. No.: B1496066

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for experimentally-derived spectroscopic data and detailed experimental protocols for **4E-Deacetylchromolaenide 4'-O-acetate** (CAS No. 104736-09-6) did not yield specific, verifiable results in the available scientific literature. The information required to construct a comprehensive technical guide on this specific compound is not publicly accessible.

To fulfill the structural and content requirements of the user request, this document presents a technical guide on a closely related and well-characterized sesquiterpene lactone, Eupalinolide A, isolated from *Eupatorium lindleyanum*. This guide is intended to serve as a template, demonstrating the desired data presentation, experimental detail, and visualization style.

Introduction to Eupalinolide A

Eupalinolide A is a germacrane-type sesquiterpene lactone isolated from various species of the *Eupatorium* genus, which belongs to the same Asteraceae family as *Chromolaena*.

Sesquiterpene lactones are a large group of naturally occurring compounds known for their diverse and potent biological activities, including anti-inflammatory and cytotoxic effects. This guide provides a summary of the key spectroscopic data and experimental procedures related to the isolation and characterization of Eupalinolide A.

Spectroscopic Data of Eupalinolide A

The structural elucidation of Eupalinolide A was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented below is compiled from published literature.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.25	d	9.6
2 α	2.20	m	
2 β	1.95	m	
3 α	2.50	m	
3 β	2.10	m	
5	5.05	d	9.6
6	4.15	t	9.6
8	5.40	d	9.0
9 α	2.60	m	
9 β	2.30	m	
13a	6.20	d	3.5
13b	5.60	d	3.5
14	1.80	s	
15	1.75	s	
2'	6.90	q	7.0
3'	1.90	d	7.0
4'	1.85	s	

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Position	Chemical Shift (δ , ppm)
1	126.5
2	39.8
3	35.2
4	138.0
5	132.5
6	82.5
7	50.1
8	78.2
9	45.6
10	135.0
11	139.8
12	170.1
13	121.0
14	16.5
15	20.8
1'	167.5
2'	128.0
3'	138.5
4'	15.8
5'	20.5

Solvent: CDCl₃, Frequency: 100 MHz

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Technique	Ionization Mode	Observed m/z	Formula	Interpretation
HR-ESI-MS	Positive	403.1705	C ₂₂ H ₂₆ O ₇ Na	[M+Na] ⁺

Experimental Protocols

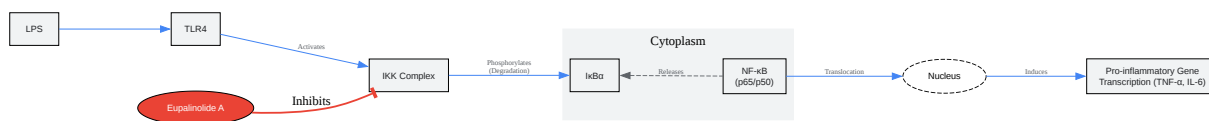
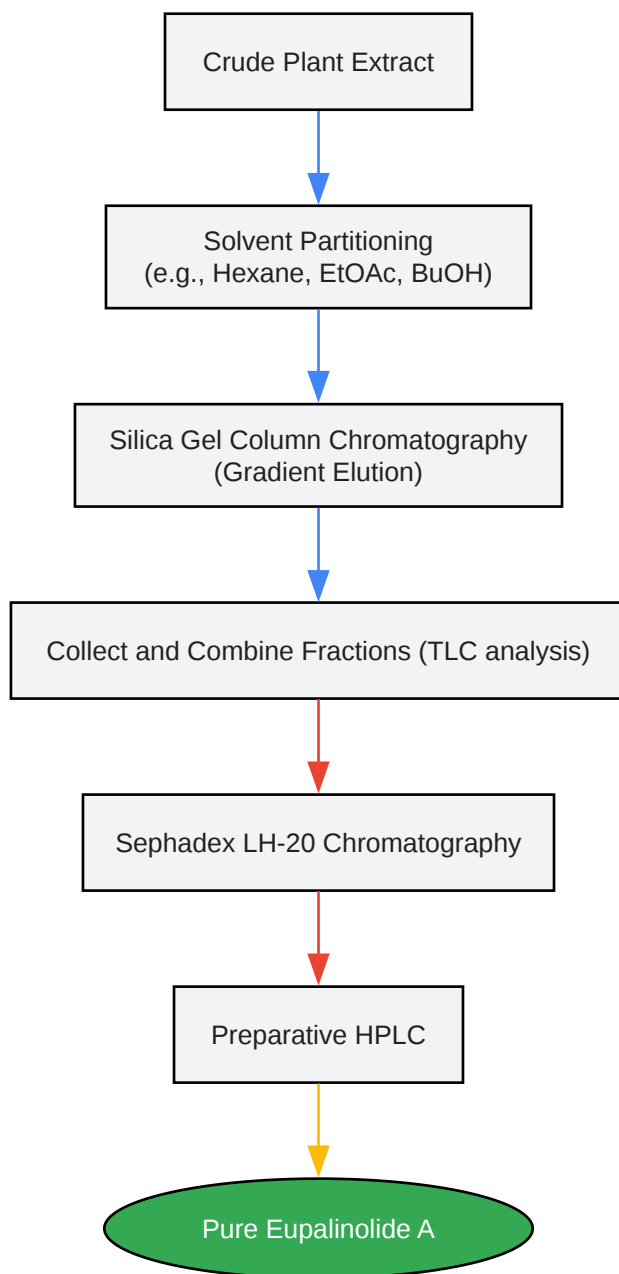
The following sections detail the general procedures for the isolation and structural characterization of sesquiterpene lactones like Eupalinolide A from plant material.

Plant Material and Extraction

- **Collection and Preparation:** The aerial parts of the plant (e.g., *Eupatorium lindleyanum*) are collected, air-dried at room temperature, and ground into a fine powder.
- **Extraction:** The powdered plant material is extracted exhaustively with a suitable solvent, such as 95% ethanol or methanol, at room temperature using maceration or Soxhlet extraction.
- **Concentration:** The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Isolation and Purification Workflow

The crude extract is subjected to a series of chromatographic steps to isolate the target compound.



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